molecular formula C8H16N2O B3232345 2-amino-N-methylcyclohexane-1-carboxamide CAS No. 1339178-74-3

2-amino-N-methylcyclohexane-1-carboxamide

Cat. No.: B3232345
CAS No.: 1339178-74-3
M. Wt: 156.23 g/mol
InChI Key: CNTLKDRKZHDGJD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-N-methylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with methylamine and ammonia under specific conditions. The process generally includes the following steps:

    Cyclohexanone Reaction: Cyclohexanone is reacted with methylamine to form N-methylcyclohexanone.

    Ammonia Addition: Ammonia is then added to the reaction mixture to introduce the amino group, resulting in the formation of this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-amino-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-N-methylcyclohexane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

2-amino-N-methylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:

    2-amino-N-ethylcyclohexane-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

    2-amino-N-methylcyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    2-amino-N-methylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

These compounds share similar chemical properties but differ in their specific functional groups and ring structures, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-amino-N-methylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLKDRKZHDGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339178-74-3
Record name 2-amino-N-methylcyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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